7-Chloroquinoxalin-5-amine
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Overview
Description
7-Chloroquinoxalin-5-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse pharmacological properties and are widely used in various pharmaceutical and industrial applications. The presence of a chlorine atom at the 7th position and an amine group at the 5th position makes this compound unique and potentially useful in different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoxalin-5-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by chlorination. One common method includes the reaction of 2-chloroaniline with glyoxal in the presence of a suitable catalyst to form the quinoxaline ring, followed by amination at the 5th position .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as ultrasound irradiation and microwave-assisted synthesis are used to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or Grignard reagents.
Major Products: The major products formed from these reactions include various substituted quinoxalines, quinoxaline N-oxides, and amine derivatives .
Scientific Research Applications
7-Chloroquinoxalin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is explored for its potential use in treating diseases such as malaria and tuberculosis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Chloroquinoxalin-5-amine involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and anticancer effects. For example, it may inhibit DNA synthesis in microbial cells or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Quinoxaline: The parent compound, which lacks the chlorine and amine groups.
7-Chloroquinoxaline: Similar structure but without the amine group.
5-Aminoquinoxaline: Similar structure but without the chlorine atom.
Uniqueness: 7-Chloroquinoxalin-5-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C8H6ClN3 |
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Molecular Weight |
179.60 g/mol |
IUPAC Name |
7-chloroquinoxalin-5-amine |
InChI |
InChI=1S/C8H6ClN3/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H,10H2 |
InChI Key |
VOCMJBSSBBCVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)Cl)N |
Origin of Product |
United States |
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